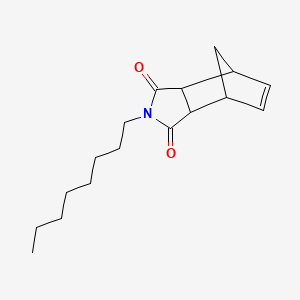
N-Octylbicycloheptene dicarboximide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Octylbicycloheptene dicarboximide is a chemical compound commonly used as a synergist in pesticides. It enhances the potency of pyrethroid ingredients, making them more effective against pests. This compound does not have intrinsic pesticidal qualities but is crucial in various household and veterinary products .
準備方法
Synthetic Routes and Reaction Conditions
N-Octylbicycloheptene dicarboximide is synthesized through a multi-step process involving the reaction of bicycloheptene with octylamine and subsequent cyclization. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction conditions include heating the mixture to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation and recrystallization .
化学反応の分析
Types of Reactions
N-Octylbicycloheptene dicarboximide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Octylbicycloheptene dicarboximide is widely used in scientific research due to its role as a synergist in pesticides. Its applications include:
Chemistry: Studying the enhancement of pyrethroid efficacy.
Biology: Investigating its effects on insect physiology and behavior.
Medicine: Exploring its potential in developing new insecticides with lower toxicity to humans.
Industry: Used in formulations for household and veterinary pest control products
作用機序
N-Octylbicycloheptene dicarboximide works by inhibiting the microsomal oxidation of pyrethroids, thereby increasing their potency. It targets the voltage-sensitive sodium channels in the nerve membranes of insects, leading to prolonged depolarization and paralysis. This synergistic effect makes pyrethroids more effective at lower concentrations .
類似化合物との比較
Similar Compounds
Piperonyl butoxide: Another synergist used in pesticide formulations.
Sesamex: A natural synergist derived from sesame oil.
Sulfoxide: Used to enhance the efficacy of various insecticides.
Uniqueness
N-Octylbicycloheptene dicarboximide is unique due to its specific structure, which allows it to effectively inhibit microsomal oxidation. This property makes it particularly effective in enhancing the potency of pyrethroids compared to other synergists .
特性
CAS番号 |
7786-80-3 |
|---|---|
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
4-octyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-10-18-16(19)14-12-8-9-13(11-12)15(14)17(18)20/h8-9,12-15H,2-7,10-11H2,1H3 |
InChIキー |
YLHCJWZWKGVBOS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
正規SMILES |
CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Key on ui other cas no. |
7786-80-3 |
同義語 |
ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)
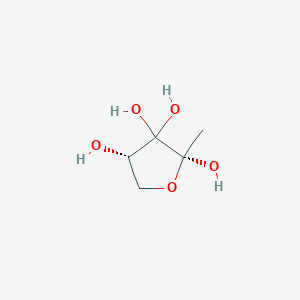


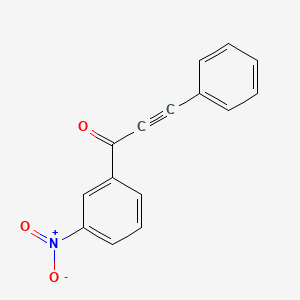
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)
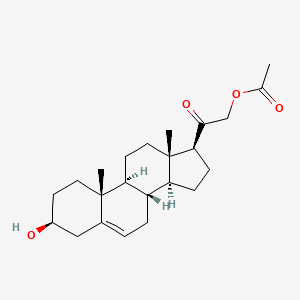
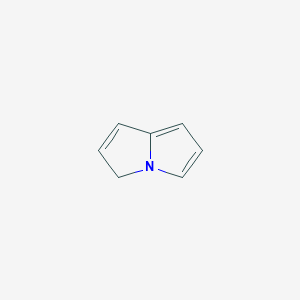
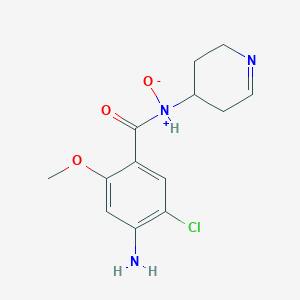
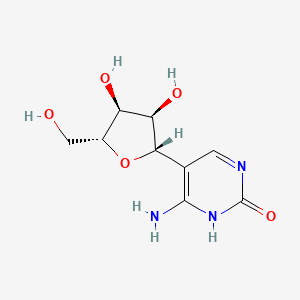
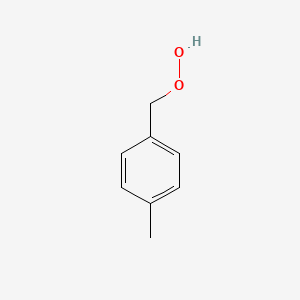

![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
